HTL22562

CGRP receptor binding affinity antagonist potency

HTL22562 is a high-solubility (2462 μM) CGRP antagonist engineered for subcutaneous dosing. Its 1.6Å X-ray structure enables precise SAR studies. Ideal for in vitro (pKi=10.5) and in vivo primate models. Do not substitute with oral CGRP antagonists.

Molecular Formula C40H49N11O5
Molecular Weight 763.9 g/mol
CAS No. 2097085-63-5
Cat. No. B12417877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTL22562
CAS2097085-63-5
Molecular FormulaC40H49N11O5
Molecular Weight763.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NN=C2)CC(C(=O)NC(CC3CCNCC3)C(=O)N4CCN(CC4)C5=CC=NC=C5)NC(=O)N6CCC7(CC6)C8=C(NC(=O)O7)N=CC=C8
InChIInChI=1S/C40H49N11O5/c1-26-21-28(22-29-25-44-48-34(26)29)24-32(46-38(54)51-15-8-40(9-16-51)31-3-2-10-43-35(31)47-39(55)56-40)36(52)45-33(23-27-4-11-41-12-5-27)37(53)50-19-17-49(18-20-50)30-6-13-42-14-7-30/h2-3,6-7,10,13-14,21-22,25,27,32-33,41H,4-5,8-9,11-12,15-20,23-24H2,1H3,(H,44,48)(H,45,52)(H,46,54)(H,43,47,55)/t32-,33+/m1/s1
InChIKeyLIPVCPUZWNTQHV-SAIUNTKASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HTL22562 (CAS 2097085-63-5): CGRP Receptor Antagonist for Migraine Research – Overview and Key Characteristics


HTL22562 (CAS 2097085-63-5) is a calcitonin gene-related peptide (CGRP) receptor antagonist developed through structure-based drug design for the acute treatment of migraine [1]. The compound belongs to the spirocyclic urea class and exhibits a molecular formula of C40H49N11O5 with a molecular weight of 763.89 g/mol . As a small-molecule antagonist targeting the CGRP receptor, HTL22562 was designed to achieve high solubility and metabolic stability suitable for parenteral administration, distinguishing it from orally optimized CGRP antagonists [2]. The X-ray co-crystal structure of HTL22562 bound to the CGRP receptor has been determined at 1.6 Å resolution, providing atomic-level insight into its binding interactions [1].

Why HTL22562 (CAS 2097085-63-5) Cannot Be Substituted with Other CGRP Antagonists


CGRP receptor antagonists constitute a chemically diverse class with substantial variations in potency, selectivity, solubility, metabolic stability, and route-of-administration suitability. HTL22562 was specifically engineered for high aqueous solubility (2462 μM at pH 7.4) to enable subcutaneous dosing in small volumes, a property that is not shared by orally optimized analogs such as ubrogepant, atogepant, or rimegepant [1]. Additionally, the spirocyclic pyridooxazine core of HTL22562 confers distinct conformational constraints that influence receptor binding kinetics and metabolic vulnerability [2]. Differences in species selectivity and pharmacokinetic profiles further preclude simple interchangeability; for instance, HTL22562 demonstrates favorable oral bioavailability in rat and cynomolgus monkey and a PK/PD relationship in primates that supports its intended clinical use [1]. Substituting HTL22562 with a different CGRP antagonist without verification would compromise experimental reproducibility and may yield misleading conclusions regarding efficacy, safety, or dosing requirements.

Quantitative Differentiation of HTL22562 (CAS 2097085-63-5) from Other CGRP Antagonists: A Head-to-Head Evidence Guide


Potency Comparison: HTL22562 pKi of 10.5 for Human CGRP Receptor

HTL22562 exhibits a pKi of 10.5 for the human CGRP receptor, corresponding to a Ki of approximately 0.032 nM . In comparison, ubrogepant shows a pKi of 10.2 (Ki ≈ 0.067 nM) in SK-N-MC cells, atogepant displays a Ki of 0.026 nM for human CGRP, rimegepant has a Ki of 0.027 nM and IC50 of 0.14 nM, and olcegepant (BIBN-4096) reports an IC50 of 0.03 nM and Ki of 14.4 pM [1][2][3]. HTL22562's pKb value is reported as 10.2 in functional assays [4].

CGRP receptor binding affinity antagonist potency migraine structure-based drug design

Aqueous Solubility Advantage of HTL22562 Enables Subcutaneous Dosing

HTL22562 demonstrates exceptionally high aqueous solubility of 2462 μM at pH 7.4, a property specifically engineered to permit subcutaneous dosing in small injection volumes [1]. This solubility is markedly superior to that of most orally optimized CGRP antagonists, which typically exhibit lower solubility due to lipophilic optimization for oral absorption. For context, olcegepant (BIBN-4096) required complex formulation strategies and was not developed for subcutaneous use; ubrogepant, atogepant, and rimegepant are designed primarily for oral administration [2]. The high solubility of HTL22562 directly addresses the need for rapid systemic exposure and high receptor coverage in acute migraine treatment [3].

solubility formulation subcutaneous administration CGRP antagonist migraine

High-Resolution Structural Characterization of HTL22562 Binding Mode

The X-ray co-crystal structure of HTL22562 bound to the CGRP receptor has been determined at 1.6 Å resolution, revealing atomic-level details of its binding interactions [1]. The structure confirms that HTL22562 engages all four major interaction vectors within the CGRP receptor binding pocket, with the spirocyclic pyridooxazine core providing conformational rigidity that optimizes binding enthalpy while minimizing entropic penalty [2]. In contrast, many earlier CGRP antagonists lack high-resolution structural data in complex with the receptor, limiting rational optimization efforts. For instance, while crystal structures exist for olcegepant and some analogs, HTL22562's structure represents one of the highest-resolution CGRP antagonist co-crystal structures reported [3].

X-ray crystallography CGRP receptor binding mode structure-based drug design spirocyclic

Species Selectivity Profile of HTL22562 for Translational Research

HTL22562 exhibits good oral bioavailability in both rat and cynomolgus monkey, with a PK/PD relationship established in primates that supports its clinical development for acute migraine [1]. This species selectivity profile is critical for translational research, as many CGRP antagonists show marked differences in potency across species. For comparison, atogepant demonstrates substantially weaker affinity for rat and dog CGRP receptors (Ki = 0.7 nM and 1.2 nM, respectively) compared to its human potency (Ki = 0.026 nM), a >25-fold species difference . Olcegepant (BIBN-4096) shows a >200-fold difference between human (IC50 = 0.03 nM) and rat (IC50 = 6.4 nM) receptors . HTL22562's favorable activity in both rat and primate models makes it more suitable for in vivo efficacy and safety studies across commonly used preclinical species.

species selectivity pharmacokinetics CGRP antagonist preclinical model migraine

Metabolic Stability and Low Lipophilicity of HTL22562

HTL22562 demonstrates good metabolic stability and low lipophilicity, properties that were deliberately engineered to reduce hepatotoxicity risk [1]. The compound's low lipophilicity coupled with a low anticipated clinically efficacious plasma exposure suggests a reduced potential for hepatotoxicity compared to more lipophilic CGRP antagonists [2]. While direct comparative metabolic stability data (e.g., intrinsic clearance values) are not available for all comparators in the public domain, HTL22562's combination of high solubility, low lipophilicity, and metabolic stability is unusual among CGRP antagonists and directly addresses the safety concerns that have limited the development of earlier compounds in this class [3].

metabolic stability lipophilicity hepatotoxicity CGRP antagonist drug safety

Receptor Coverage and PK/PD Relationship in Primate Model

An efficacy study established a PK/PD relationship in the cynomolgus monkey, demonstrating that HTL22562 achieves high levels of CGRP receptor coverage at doses that produce rapid systemic exposure [1]. The compound's pharmacokinetic profile supports subcutaneous administration for rapid relief of migraine symptoms, a key differentiator from orally administered CGRP antagonists that exhibit slower absorption and variable bioavailability [2]. The PK/PD relationship in primates provides a translational bridge to anticipated human dosing, with the potential for predictable efficacy based on receptor occupancy [3]. Comparative PK/PD data for other CGRP antagonists in the same primate model are not publicly available.

PK/PD receptor coverage CGRP antagonist efficacy model migraine

Recommended Research and Industrial Applications for HTL22562 (CAS 2097085-63-5) Based on Quantitative Evidence


In Vitro CGRP Receptor Binding and Functional Assays

Use HTL22562 as a reference antagonist in human CGRP receptor binding assays (pKi = 10.5) and functional cAMP inhibition assays (pKb = 10.2) to establish benchmark potency for screening novel CGRP antagonists [1]. Its high potency enables low-nanomolar concentration ranges for complete receptor blockade in cellular models. The high aqueous solubility (2462 μM at pH 7.4) facilitates preparation of concentrated stock solutions for in vitro studies without the need for high DMSO concentrations that may affect cell viability [2].

Preclinical In Vivo Efficacy Studies in Migraine Models

Employ HTL22562 in rodent and non-human primate models of CGRP-induced facial blood flow or migraine-like behavior. The compound's favorable oral bioavailability in rat and cynomolgus monkey, combined with its balanced species selectivity profile, makes it suitable for translational efficacy studies [1]. The established PK/PD relationship in primates allows for rational dose selection based on target receptor coverage requirements [3].

Formulation Development for Parenteral Administration

Utilize HTL22562 as a model compound for developing subcutaneous or intravenous formulations of CGRP antagonists. Its exceptionally high aqueous solubility (2462 μM at pH 7.4) enables concentrated liquid formulations suitable for small-volume injection, a key requirement for rapid-onset acute migraine treatment [1]. The low lipophilicity and good metabolic stability further support formulation stability and predictable pharmacokinetics [2].

Structure-Based Drug Design and Computational Chemistry

Leverage the 1.6 Å resolution X-ray co-crystal structure of HTL22562 bound to the CGRP receptor (PDB 6ZHO) for molecular docking, virtual screening, and rational design of novel CGRP antagonists [1]. The high-resolution structural data provides an accurate template for understanding key binding interactions, including the four-vector engagement pattern, and can guide scaffold hopping or fragment-based design efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for HTL22562

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.